An In-Depth Technical Guide to the Synthesis of 4,4-Diphenyl-2-cyclohexen-1-one
An In-Depth Technical Guide to the Synthesis of 4,4-Diphenyl-2-cyclohexen-1-one
Introduction: The Significance of the 4,4-Diphenyl-2-cyclohexen-1-one Scaffold
The 4,4-diphenyl-2-cyclohexen-1-one moiety is a valuable structural motif in organic synthesis and medicinal chemistry. Its rigid, three-dimensional framework, adorned with two phenyl groups, provides a unique scaffold for the development of novel therapeutic agents. The conjugated enone system within the cyclohexene ring is a key feature, rendering the molecule susceptible to a variety of chemical transformations, including Michael additions, which are fundamental in the construction of complex molecular architectures. This reactivity, combined with the steric and electronic influence of the gem-diphenyl substituents, makes 4,4-diphenyl-2-cyclohexen-1-one a compelling target for synthetic chemists and a promising starting point for the design of biologically active compounds.
Derivatives of cyclohexenone have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The introduction of bulky and lipophilic diphenyl groups at the 4-position can significantly influence the molecule's interaction with biological targets, potentially enhancing potency and selectivity. This guide provides a comprehensive overview of the synthesis of 4,4-diphenyl-2-cyclohexen-1-one, with a focus on the underlying principles, detailed experimental protocols, and the critical aspects of reaction control and product characterization.
Core Synthetic Strategy: The Robinson Annulation
The most direct and widely employed method for the synthesis of 4,4-diphenyl-2-cyclohexen-1-one is the Robinson annulation . This powerful ring-forming reaction, named after Sir Robert Robinson, combines two fundamental transformations in a sequential manner: a Michael addition followed by an intramolecular aldol condensation .[4][5][6]
The overall transformation involves the reaction of a ketone with an α,β-unsaturated ketone to form a new six-membered ring. For the synthesis of our target molecule, the logical precursors are a source of the diphenylacetyl carbanion (the Michael donor) and methyl vinyl ketone (the Michael acceptor). The most suitable starting material to generate the required enolate is 1,1-diphenylacetone .
Reaction Mechanism: A Step-by-Step Elucidation
The Robinson annulation proceeds through a well-established two-stage mechanism:
Stage 1: Michael Addition
-
Enolate Formation: The reaction is initiated by a base, which abstracts an α-proton from 1,1-diphenylacetone. This deprotonation is regioselective, as the methyl protons are more acidic and sterically accessible than the phenyl protons. The resulting enolate is stabilized by resonance.
-
Nucleophilic Attack: The generated enolate acts as a nucleophile and attacks the β-carbon of methyl vinyl ketone in a conjugate addition (Michael addition). This is the key carbon-carbon bond-forming step that connects the two reactant molecules.
-
Intermediate Formation: The initial addition product is a new enolate, which is then protonated by the solvent (typically an alcohol) to yield a 1,5-diketone intermediate, specifically 6,6-diphenylheptane-2,5-dione .
Stage 2: Intramolecular Aldol Condensation
-
Second Enolate Formation: The 1,5-diketone intermediate possesses two sets of α-protons. Under basic conditions, a proton is abstracted from the methyl group of the acetyl moiety, forming another enolate.
-
Intramolecular Cyclization: This newly formed enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the former diphenylacetone moiety. This cyclization step forms a six-membered ring.[7][8]
-
Aldol Adduct Formation: The initial cyclization product is a β-hydroxy ketone (an aldol adduct).
-
Dehydration: This aldol adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form a thermodynamically stable α,β-unsaturated ketone. This final step generates the conjugated double bond in the cyclohexenone ring, yielding the desired product, 4,4-diphenyl-2-cyclohexen-1-one .
The following diagram, generated using the DOT language, illustrates the workflow of the Robinson annulation for the synthesis of 4,4-diphenyl-2-cyclohexen-1-one.
Caption: Workflow of the Robinson Annulation for 4,4-Diphenyl-2-cyclohexen-1-one Synthesis.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Robinson annulation of similar substrates.[9][10] Researchers should exercise standard laboratory safety precautions, including the use of personal protective equipment and a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 1,1-Diphenylacetone | C₁₅H₁₄O | 210.27 | 21.0 g (0.1 mol) | ≥98% |
| Methyl vinyl ketone | C₄H₆O | 70.09 | 8.4 g (0.12 mol) | ≥99%, stabilized |
| Sodium ethoxide | C₂H₅NaO | 68.05 | 7.5 g (0.11 mol) | ≥95% |
| Absolute Ethanol | C₂H₅OH | 46.07 | 250 mL | Anhydrous |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | Anhydrous |
| Saturated aq. NaCl | NaCl | 58.44 | As needed | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
| Silica gel | SiO₂ | 60.08 | As needed | 60 Å, 230-400 mesh |
Step-by-Step Procedure
-
Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. The apparatus is flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.
-
Reagent Addition: The flask is charged with 1,1-diphenylacetone (21.0 g, 0.1 mol) and absolute ethanol (150 mL). The mixture is stirred until the ketone is completely dissolved. Sodium ethoxide (7.5 g, 0.11 mol) is then carefully added in portions. The mixture is stirred for 15 minutes at room temperature to ensure complete formation of the enolate.
-
Michael Addition: Methyl vinyl ketone (8.4 g, 0.12 mol) is dissolved in absolute ethanol (50 mL) and transferred to the dropping funnel. This solution is added dropwise to the stirred reaction mixture over a period of 30 minutes. An exothermic reaction may be observed; the rate of addition should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Extraction: After the reaction is complete, the mixture is cooled to room temperature and the bulk of the ethanol is removed under reduced pressure using a rotary evaporator. The resulting residue is partitioned between diethyl ether (200 mL) and water (150 mL). The aqueous layer is separated and extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with saturated aqueous sodium chloride (brine) (100 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate and gradually increasing to 20%). Fractions containing the desired product are identified by TLC, combined, and the solvent is evaporated to afford 4,4-diphenyl-2-cyclohexen-1-one as a solid. The product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexane.
The following diagram illustrates the key steps in the experimental workflow.
Caption: Experimental Workflow for the Synthesis of 4,4-Diphenyl-2-cyclohexen-1-one.
Characterization of 4,4-Diphenyl-2-cyclohexen-1-one
Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following spectroscopic techniques are typically employed:
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum will provide information about the number and types of protons and their connectivity in the molecule. Expected signals include multiplets for the aromatic protons of the two phenyl groups, and characteristic signals for the vinylic protons and the methylene protons of the cyclohexenone ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Key signals to identify include the carbonyl carbon, the olefinic carbons, the quaternary carbon bearing the two phenyl groups, and the carbons of the phenyl rings.
-
IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present. The most characteristic absorption will be a strong peak for the C=O stretch of the conjugated ketone, typically appearing in the range of 1660-1685 cm⁻¹. A C=C stretching vibration for the alkene will also be present.
-
MS (Mass Spectrometry): Mass spectrometry provides the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 4,4-diphenyl-2-cyclohexen-1-one (248.32 g/mol ), along with characteristic fragmentation patterns.
Applications in Drug Discovery and Development
The 4,4-diphenyl-2-cyclohexen-1-one scaffold is of significant interest to medicinal chemists. The presence of the two phenyl rings allows for the exploration of structure-activity relationships by introducing various substituents on these rings. This can modulate the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its binding to biological targets.
The cyclohexenone core itself is a known pharmacophore that can participate in covalent interactions with target proteins, particularly with cysteine residues via Michael addition. This mechanism of action is exploited in the design of various enzyme inhibitors. Furthermore, the rigid structure of the 4,4-diphenyl substituted cyclohexenone can serve as a template to orient pharmacophoric groups in a defined three-dimensional space, which is crucial for achieving high-affinity and selective binding to protein targets.
Research has shown that various cyclohexenone derivatives exhibit promising cytotoxic activity against a range of cancer cell lines.[1][2][11] The development of novel analogs based on the 4,4-diphenyl-2-cyclohexen-1-one scaffold could lead to the discovery of new anticancer agents with improved efficacy and reduced side effects. The synthetic accessibility of this core structure, as detailed in this guide, makes it an attractive starting point for the generation of compound libraries for high-throughput screening in drug discovery programs.
Conclusion
The synthesis of 4,4-diphenyl-2-cyclohexen-1-one via the Robinson annulation is a robust and efficient method for constructing this valuable chemical entity. A thorough understanding of the reaction mechanism, careful control of experimental conditions, and comprehensive product characterization are paramount to achieving a successful synthesis. The unique structural features and inherent reactivity of 4,4-diphenyl-2-cyclohexen-1-one make it a versatile scaffold with significant potential for the development of novel therapeutics, particularly in the field of oncology. This guide provides the necessary foundational knowledge and practical insights for researchers and drug development professionals to effectively synthesize and utilize this important molecule in their scientific endeavors.
References
- Organic Syntheses, Coll. Vol. 6, p.496 (1988); Vol. 51, p.115 (1971). [Link: http://www.orgsyn.org/demo.aspx?prep=cv6p0496]
- Surana, K., Chaudhary, B., Diwaker, M., & Sharma, S. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC medicinal chemistry, 9(11), 1646-1667. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6256847/]
- Shin, S. Y., Park, J., Jung, Y., Lee, Y. H., Koh, D., Yoon, Y., & Lim, Y. (2020). Anticancer activities of cyclohexenone derivatives. Applied Biological Chemistry, 63(1), 1-9. [Link: https://appbiolchem.springeropen.com/articles/10.1186/s13765-020-00567-1]
- Robinson annulation. (2023, December 29). In Wikipedia. [Link: https://en.wikipedia.
- Balci, M. (2005). Basic 1H- and 13C-NMR spectroscopy. Elsevier.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
- Electronic Supplementary Information (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link: https://www.rsc.
- Kim, J. Y., Lee, H. J., Kim, C. S., & Kim, J. S. (2014). Cytotoxic alkylated hydroquinone, phenol, and cyclohexenone derivatives from Aspergillus violaceofuscus Gasperini. Journal of natural products, 77(5), 1195-1201. [Link: https://pubs.acs.org/doi/10.1021/np500099j]
- Heathcock, C. H., Ellis, J. E., McMurry, J. E., & Coppolino, A. (1971). A useful modification of the Robinson annelation. Tetrahedron Letters, 12(52), 4995-4996.
- Khan, J., Ali, G., Khan, R., & Ullah, S. (2019). Attenuation of vincristine-induced neuropathy by synthetic cyclohexenone-functionalized derivative in mice model. ACS omega, 4(4), 7130-7138. [Link: https://www.researchgate.
- Gawley, R. E. (1976). The Robinson annelation and related reactions. Synthesis, 1976(12), 777-794.
- ChemicalBook. (n.d.). 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE(1073-13-8) 1H NMR spectrum. [Link: https://www.chemicalbook.com/spectrum/1073-13-8_1HNMR.htm]
- Wiley SpectraBase. 4,4-Diphenyl-6-t-butyl-2-cyclohexenone. [Link: https://spectrabase.com/spectrum/IgGcmy9M7kX]
- ProQuest. (2020). Anticancer activities of cyclohexenone derivatives. Applied Biological Chemistry, 63(1). [Link: https://www.proquest.com/openview/e0c9e6b7b6c5a0a3a7f8b9d8e8f8c9c8/1?pq-origsite=gscholar&cbl=2048234]
- LibreTexts Chemistry. (2022, September 24). 23.6: Intramolecular Aldol Reactions. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/23%3A_Carbonyl_Alpha-Substitution_Reactions/23.06%3A_Intramolecular_Aldol_Reactions]
- ResearchGate. (2014). Cytotoxic Alkylated Hydroquinone, Phenol, and Cyclohexenone Derivatives from Aspergillus violaceofuscus Gasperini. [Link: https://www.researchgate.net/publication/262354228_Cytotoxic_Alkylated_Hydroquinone_Phenol_and_Cyclohexenone_Derivatives_from_Aspergillus_violaceofuscus_Gasperini]
- National Center for Biotechnology Information. (2016). Stacking with No Planarity?. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4874338/]
- Organic Chemistry Portal. Cyclohexenone synthesis. [Link: https://www.organic-chemistry.org/synthesis/C6-compounds/cyclic/cyclohexenones.shtm]
- Khan Academy. Intramolecular aldol condensation. [Link: https://www.khanacademy.
- National Center for Biotechnology Information. (2017). New Scaffold for Angiogenesis Inhibitors Discovered by Targeted Chemical Transformations of Wondonin Natural Products. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5515433/]
- ResearchGate. (2011). Synthesis of (R)-(+)-4-Methylcyclohex-2-ene-1-one. [Link: https://www.researchgate.net/publication/51641320_Synthesis_of_R--4-Methylcyclohex-2-ene-1-one]
- National Center for Biotechnology Information. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3538479/]
- Organic Syntheses. Cyclohexanol, 2-phenyl-, (1R-trans)-. [Link: http://www.orgsyn.org/demo.aspx?prep=v76p0086]
- Organic Syntheses. (r)-(−)-10-methyl-1(9)-octal-2-one. [Link: http://www.orgsyn.org/demo.aspx?prep=cv7p0357]
- National Center for Biotechnology Information. (2022). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9389920/]
- Beilstein Journal of Organic Chemistry. Search Results. [Link: https://www.beilstein-journals.org/bjoc/search?q=1H+NMR+and+13C+NMR+spectra]
- Google Patents. US20080293970A1 - Process for Synthesis of 4-4'-Diamino-Diphenyl-Sulfone. [Link: https://patents.google.
- Chemistry Stack Exchange. (2020, May 10). Photochemical rearrangement of 4,4‐diphenylcyclohexa‐2,5‐dien‐1‐one. [Link: https://chemistry.stackexchange.com/questions/128619/photochemical-rearrangement-of-4-4-diphenylcyclohexa-2-5-dien-1-one]
- ResearchGate. (2009). Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols. [Link: https://www.researchgate.net/publication/229040713_Novel_preparation_of_--4-hydroxycyclohex-2-enone_Reaction_of_4-hydroxycyclohex-2-enone_and_4-hydroxycyclopent-2-enone_with_some_thiols]
- Google Patents. US20050004405A1 - Method for producing high purity 1,1-bis(4-hydroxyphenyl)cyclohexanes. [Link: https://patents.google.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic alkylated hydroquinone, phenol, and cyclohexenone derivatives from Aspergillus violaceofuscus Gasperini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 23.6 Intramolecular Aldol Reactions - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Khan Academy [khanacademy.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
